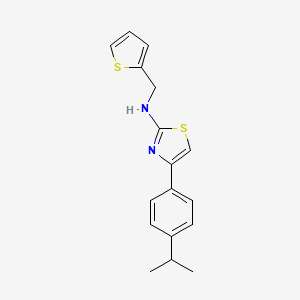

4-(4-Isopropylphenyl)-n-((thiophen-2-yl)methyl)thiazol-2-amine

Description

4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine is a thiazole derivative featuring a 4-isopropylphenyl group at the 4-position of the thiazole ring and a thiophen-2-ylmethyl substituent on the amine moiety.

Properties

IUPAC Name |

4-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S2/c1-12(2)13-5-7-14(8-6-13)16-11-21-17(19-16)18-10-15-4-3-9-20-15/h3-9,11-12H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBYWYBVIYTGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 4-isopropylbenzenethiol with thiophene-2-carboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Thiophene-containing derivatives may exhibit better aqueous solubility than purely aromatic analogs due to heterocyclic polarity .

Spectroscopic Characterization

- ¹H-NMR : Key signals for the target compound would include:

- Mass Spectrometry : Expected [M+H]⁺ peak at m/z 316.45 (calculated).

Key Research Findings and Gaps

- Activity Trends: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) favor anti-inflammatory effects . The isopropyl group’s steric bulk may balance these effects.

- Synthetic Challenges : Bulky substituents (e.g., cyclohexyl ) require optimized reaction conditions to maintain yield.

- Data Gaps : Direct biological data for the target compound are absent in the evidence; further in vitro studies are recommended.

Biological Activity

The compound 4-(4-Isopropylphenyl)-n-((thiophen-2-yl)methyl)thiazol-2-amine represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities, combined with an isopropylphenyl and a thiophenyl moiety. The structural formula can be represented as follows:

Thiazole derivatives have been studied for various pharmacological properties, including:

- Inhibition of Acetylcholinesterase (AChE) : Compounds with thiazole rings have shown significant AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM against AChE .

- 5-Lipoxygenase (5-LOX) Inhibition : Thiazole derivatives have also been identified as potential inhibitors of 5-LOX, an enzyme involved in inflammatory responses. A related compound exhibited an IC50 of approximately 10 µM against 5-LOX .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 2.7 | |

| 5-LOX Inhibition | 5-Lipoxygenase | 10 | |

| Antimicrobial Activity | Various pathogens | Varies |

Case Studies

- Alzheimer's Disease : A study focusing on thiazole derivatives indicated that modifications to the thiazole structure could enhance AChE inhibition, suggesting that similar modifications in our compound could yield promising results in Alzheimer's therapy .

- Inflammation : Research on thiazole derivatives has shown that they can effectively inhibit leukotriene synthesis via 5-LOX inhibition, providing a pathway for treating inflammatory conditions such as asthma and allergies .

- Antimicrobial Properties : Thiosemicarbazones and their derivatives, which share structural similarities with our compound, have exhibited broad-spectrum antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-(4-Isopropylphenyl)-N-((thiophen-2-yl)methyl)thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via cyclocondensation or nucleophilic substitution. A common approach involves reacting 4-(4-isopropylphenyl)thiazol-2-amine with (thiophen-2-yl)methyl bromide in the presence of a base (e.g., NaOH or KOH) in a polar aprotic solvent (DMF or DMSO) at 60–80°C for 6–12 hours . For optimization:

- Catalyst : Use triethylamine to enhance reaction efficiency (yields ~75–85%) .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel and ethyl acetate/hexane eluent .

- Monitoring : Track intermediates via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic Question: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., thiophene methyl proton signals at δ 4.5–5.0 ppm and thiazole C-2 amine at δ 7.8–8.2 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z ~355 for [M+H]) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement; space group P/c with Z = 4) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Basic Question: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values <50 µg/mL indicate activity) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC calculations .

- Enzyme Inhibition : Evaluate inhibition of kinases (e.g., CDK4/6) via fluorescence-based assays (IC <1 µM suggests potency) .

Advanced Question: How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CDK4/6 ATP-binding pockets; prioritize residues like Val96 and Asp97 for hydrogen bonding .

- ADME Prediction : Employ SwissADME to assess bioavailability (e.g., LogP ~3.5, TPSA ~75 Ų) and blood-brain barrier permeability .

- MD Simulations : Run 100 ns simulations in GROMACS to validate binding stability (RMSD <2 Å indicates stable complexes) .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities .

- Assay Standardization : Use the same cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) across studies .

- Structural Confirmation : Re-determine crystal structures to identify isomerism or polymorphism affecting activity .

Advanced Question: What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified thiophene (e.g., 5-bromo substitution) or isopropyl groups (e.g., tert-butyl) .

- Bioisosteric Replacement : Replace thiophene with furan or phenyl rings to compare potency .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions .

Advanced Question: How can adsorption studies improve formulation design for this compound?

Methodological Answer:

- Langmuir Isotherm : Measure monolayer adsorption on model membranes (e.g., phospholipid bilayers) to determine binding capacity (q ~0.8 mmol/g) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to serum albumin for pharmacokinetic profiling .

- Thermodynamic Analysis : Calculate ΔG° (<−20 kJ/mol) to assess spontaneity of adsorption .

Advanced Question: What experimental approaches validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated cells to confirm target stabilization (ΔT >5°C for CDK4) .

- siRNA Knockdown : Silence CDK4 and compare compound efficacy (e.g., reduced IC in knockdown cells confirms on-target effects) .

- Fluorescence Polarization : Track competitive displacement of labeled ATP in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.